Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a cyclobutane derivative that features an amino group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methylamine and subsequent esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, incorporating steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is modified by enzymatic reactions, leading to its incorporation into or modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate: Lacks the dimethyl substitution, which can influence its steric properties and interactions with other molecules.
Uniqueness
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride is unique due to the presence of both the hydroxyl and dimethyl groups on the cyclobutane ring. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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